6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol
Description
6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol is a heterocyclic compound featuring a pteridin core substituted with two 4-fluorophenyl groups at the 6- and 7-positions, a sulfanyl (-SH) group at position 2, and a hydroxyl (-OH) group at position 4. The fluorine atoms on the phenyl rings introduce electronegative effects, influencing electronic distribution and intermolecular interactions.
Properties
IUPAC Name |
6,7-bis(4-fluorophenyl)-2-sulfanylidene-1H-pteridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N4OS/c19-11-5-1-9(2-6-11)13-14(10-3-7-12(20)8-4-10)22-16-15(21-13)17(25)24-18(26)23-16/h1-8H,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHWTQVXYSVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors such as 2,4-diaminopyrimidine with glyoxal or its derivatives.
Introduction of 4-fluorophenyl groups: This step involves the use of 4-fluorobenzyl bromide in a nucleophilic substitution reaction to attach the 4-fluorophenyl groups to the pteridine core.
Addition of the sulfanyl group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pteridine core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity and leading to the disruption of essential cellular processes. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Pyrazole Derivatives (e.g., 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide)
- Core Structure : The pyrazole ring (5-membered, two adjacent nitrogen atoms) contrasts with the pteridin system (6-membered bicyclic structure with four nitrogen atoms).
- Substituent Effects : Both compounds share bis(4-fluorophenyl) groups, but the pyrazole’s reduced aromaticity and conformational flexibility (due to a dihydro moiety) lead to distinct packing behaviors. For example, pyrazole derivatives exhibit intramolecular hydrogen bonds (N–H⋯O) that stabilize their crystal structures .
Acenaphthene Derivatives (e.g., 1,2-Bis(4-fluorophenyl)-1-hydroxyacenaphthene)
- Methoxy and hydroxy groups form intramolecular O–H⋯O hydrogen bonds, creating dimeric packing motifs .
Crystal Packing and Hydrogen-Bonding Interactions
- Pteridin Derivatives : The sulfanyl and hydroxyl groups in this compound likely participate in intermolecular hydrogen bonds (e.g., S–H⋯O or O–H⋯N), similar to observed patterns in methylphenyl analogues .
Biological Activity
6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol, with the CAS Number 203307-59-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and reports.
- Molecular Formula : C18H10F2N4OS
- Molecular Weight : 358.36 g/mol
- Structure : The compound features a pteridine core substituted with two 4-fluorophenyl groups and a sulfanyl group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor activity . Its mechanism appears to involve inhibition of certain enzymatic pathways critical for cancer cell proliferation.
Anticancer Activity
A study by researchers investigating various pteridine derivatives found that this compound demonstrated potent cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound.
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| MCF7 | 5.3 | 78 |
| A549 | 3.9 | 85 |
| HeLa | 4.1 | 82 |
These results suggest that the compound is particularly effective against lung cancer cells, making it a candidate for further development as an anticancer agent .
Mechanistic Studies
The mechanism of action appears to involve the inhibition of key enzymes in nucleotide synthesis pathways, leading to reduced proliferation rates in cancer cells. Specifically, the compound has been shown to inhibit dihydrofolate reductase (DHFR), a target in many anticancer therapies. In vitro studies demonstrated that treatment with this compound resulted in decreased levels of tetrahydrofolate, essential for DNA synthesis.
Case Studies and Research Findings
- In Vitro Studies : A comprehensive study evaluated the effects of this compound on various cancer cell lines. The findings indicated that at concentrations above 1 µM, significant apoptosis was observed through caspase activation assays .
- In Vivo Studies : Preliminary animal studies using xenograft models have shown promising results, where administration of the compound led to tumor size reduction without significant toxicity to normal tissues.
- Comparative Analysis : When compared to other pteridine derivatives, such as those lacking fluorine substitutions or with different substituent patterns, this compound exhibited superior potency and selectivity towards cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
